3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
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Overview
Description
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, with a chlorine atom at the 3-position and an aldehyde group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrazin-3-amine and 3-chloropyrrole.
Cyclization: The pyrazin-3-amine undergoes cyclization with 3-chloropyrrole under controlled conditions to form the pyrrolo[2,3-B]pyrazine core.
Formylation: The resulting compound is then subjected to formylation to introduce the aldehyde group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carboxylic acid.
Reduction: 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase inhibition and antimicrobial activity.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets:
Kinase Inhibition: The compound can inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.
Antimicrobial Activity: It disrupts microbial cell functions by interacting with essential enzymes and proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-B]pyrazine: Lacks the chlorine and aldehyde groups, making it less reactive in certain chemical reactions.
3-Chloro-5H-pyrrolo[2,3-B]pyrazine: Lacks the aldehyde group, limiting its applications in formylation reactions.
5H-Pyrrolo[2,3-B]pyrazine-7-carbaldehyde: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C7H4ClN3O |
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Molecular Weight |
181.58 g/mol |
IUPAC Name |
3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-9-6-4(3-12)1-10-7(6)11-5/h1-3H,(H,10,11) |
InChI Key |
INWHMTOANDXOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N=C2N1)Cl)C=O |
Origin of Product |
United States |
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